molecular formula C2Br2 B14170809 Dibromoacetylene CAS No. 624-61-3

Dibromoacetylene

Cat. No.: B14170809
CAS No.: 624-61-3
M. Wt: 183.83 g/mol
InChI Key: JNFBOWNNNAHVNZ-UHFFFAOYSA-N
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Description

Dibromoacetylene is a molecular chemical compound with the formula C₂Br₂. It is characterized by the presence of an acetylene group where both hydrogen atoms are substituted by bromine atoms. This compound is known for its explosive nature and sensitivity to air, making it a subject of interest in various chemical studies .

Properties

CAS No.

624-61-3

Molecular Formula

C2Br2

Molecular Weight

183.83 g/mol

IUPAC Name

1,2-dibromoethyne

InChI

InChI=1S/C2Br2/c3-1-2-4

InChI Key

JNFBOWNNNAHVNZ-UHFFFAOYSA-N

Canonical SMILES

C(#CBr)Br

Origin of Product

United States

Preparation Methods

Acetylene-Organolithium Route

An alternative synthetic pathway described in the literature involves a two-step process using phenyl lithium:

Step 1: Formation of lithium acetylide
HC≡CH + C₆H₅Li → HC≡CLi + C₆H₆
(Conducted at approximately -50°C)

Step 2: Bromination of lithium acetylide
HC≡CLi + 2Br₂ → BrC≡CBr + LiBr + HBr

This approach bears similarity to research described in the Journal of the American Chemical Society regarding stepwise bromination of acetylene molecules, though in that case the reaction was conducted on a butterfly-type tetrairon core rather than as free acetylene. The low temperature conditions (-50°C) for the first step provide better control over the reaction, potentially mitigating some of the explosion risks associated with dibromoacetylene formation.

Sodium Hypobromite Method

A third synthetic approach involves the reaction of acetylene with sodium hypobromite:

HC≡CH + 2NaOBr → BrC≡CBr + 2NaOH

According to information from scientific forums, this method produces this compound "much easier and faster" than the analogous reaction for preparing dichloroacetylene from hypochlorite. This suggests the hypobromite route may be a more practical approach for laboratory-scale synthesis of this compound.

Comparative Analysis of Preparation Methods

The three primary methods for this compound synthesis can be compared based on various parameters as shown in Table 1.

Method Starting Materials Reaction Conditions Advantages Disadvantages Safety Concerns
Dehydrohalogenation 1,1,2-Tribromoethylene, KOH Room temperature (presumed) Simple reagents, Single-step process High explosion risk Extreme caution required; potential for spontaneous detonation
Organolithium Route Acetylene, PhLi, Br₂ -50°C for lithium acetylide formation Better reaction control, Potentially safer Multiple steps, Low temperature required, Sensitive reagents Air-sensitive reagents, Still hazardous product
Sodium Hypobromite Acetylene, NaOBr Room temperature (presumed) Faster and easier than chloro analog, Single-step process Requires fresh hypobromite preparation Product sensitivity to air, Potential for spontaneous ignition

It should be noted that detailed yield data is limited in the available literature, reflecting the hazardous nature of this compound and its limited commercial applications.

Detailed Experimental Procedures

Organolithium Route Protocol

Based on the general procedures mentioned in the literature, a potential experimental protocol for the organolithium route would involve:

Materials:

  • Acetylene gas (high purity)
  • Phenyl lithium solution (typically in diethyl ether or THF)
  • Bromine
  • Anhydrous solvents
  • Nitrogen or argon gas for inert atmosphere
  • Low-temperature cooling bath (-50°C)

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, addition funnel, and gas inlet/outlet under inert atmosphere.
  • Cool the flask to -50°C using a suitable cooling bath.
  • Add the appropriate solvent to the flask.
  • Carefully add phenyl lithium solution while maintaining the temperature.
  • Bubble acetylene gas through the solution until the theoretical amount is absorbed.
  • In a separate step, carefully add a solution of bromine in an appropriate solvent dropwise.
  • Monitor the reaction by appropriate analytical techniques.
  • Upon completion, the product would require specialized low-temperature isolation techniques under inert atmosphere.

This procedure requires significant modification and optimization depending on specific laboratory capabilities and safety protocols.

Analytical Verification Methods

Infrared Spectroscopy

Successful synthesis of this compound can be confirmed through various analytical techniques. The infrared spectroscopy profile of this compound has been well-characterized with distinctive absorption bands as shown in Table 2.

Wavenumber (cm⁻¹) Assigned Vibration
2185 Symmetrical stretching of C≡C bond
832 Asymmetrical stretch on C-Br bond
311 Bending on Z shape BrCC
267 Symmetrical stretch on all bonds
167 C-shaped bending

These spectral characteristics provide a definitive means of identifying this compound and assessing its purity following synthesis.

Other Analytical Methods

Additional analytical methods that would be appropriate for this compound characterization include:

  • Mass Spectrometry: The molecular weight of this compound is 183.83 g/mol, and the characteristic isotope pattern of bromine would provide a distinctive mass spectrum.

  • NMR Spectroscopy: Due to the symmetrical nature of the molecule, 13C NMR would show characteristic signals for the acetylenic carbons.

  • Gas Chromatography: For purity analysis, though special care would be needed due to the compound's instability.

Historical Context and Related Compounds

The synthesis of this compound belongs to the broader context of haloacetylene chemistry. Analogous compounds include:

Dichloroacetylene

Dichloroacetylene (C₂Cl₂) can be synthesized by dehydrochlorination of trichloroethylene using potassium hydride as a base:

Cl₂C=CHCl + KH → ClC≡CCl + KCl + H₂

A trace of methanol is required for this reaction. Unlike the brominated analog, there are more detailed procedures published for dichloroacetylene, including a method involving dropping trichloroethylene on anhydrous potassium hydroxide heated to 180°C in a glass tube.

Diiodoacetylene

Diiodoacetylene can be prepared by reacting acetylene with hypoiodite. The slow addition of hypochlorite is used to produce the unstable hypoiodite, which then reacts with acetylene to produce diiodoacetylene.

The relative ease of this compound preparation compared to dichloroacetylene (using the hypobromite/hypochlorite method) suggests interesting trends in haloacetylene synthesis that may relate to the relative stability of the carbon-halogen bonds or intermediate species.

Scientific Research Applications

Dibromoacetylene is a molecular chemical compound containing acetylene with its hydrogen substituted by bromine . It appears as a clear, water-like liquid with a sweetish odor and is lachrymatory . However, it produces a white fume in the air that smells like ozone, possibly due to ozone formation . It is also explosive and sensitive to air .

Production

This compound can be produced through several methods :

  • Reacting 1,1,2-tribromoethylene with potassium hydroxide, which poses an explosion risk .
  • Reacting acetylene with phenyl lithium at −50 °C to produce lithium acetylide, followed by a reaction with bromine .
  • Reacting acetylene with sodium hypobromite (NaOBr) .

Properties

This compound is known for the following properties :

  • Explosivity: It is explosive and sensitive to air .
  • Appearance: It is a clear, water-like liquid .
  • Smell: It has a sweetish smell but produces a white fume in the air that smells like ozone .
  • Lachrymatory Effects: It is lachrymatory, meaning it irritates the eyes and causes tears .
  • Polymerization: It can be polymerized to polythis compound using catalysts like titanium tetrachloride and triethylaluminum. Polythis compound is black, electrically conducting, and stable in the air to over 200 °C .
  • Infrared Spectrum: The infrared spectrum has absorption at 2185 cm^-1^ due to symmetrical stretching on the C≡C bond, 832 cm^-1^ asymmetrical stretch on C-Br bond, 311 cm^-1^ bending on Z shape BrCC, 267 symmetrical stretch on all bonds, and 167 cm^-1^ for C-shaped bending .

Reactions

This compound participates in several reactions :

  • Combustion: In the air, it spontaneously inflames, producing black sooty smoke and a red flame. When heated, it explodes, yielding carbon and other substances .
  • Oxidation: Slow reaction with oxygen and water yields oxalic acid, hydrobromic acid, and other bromine-containing substances .
  • Reaction with Hydrogen Iodide: Reacts with hydrogen iodide to yield dibromoiodoethylene .
  • Reaction with Bromine: Reacts with bromine to yield tetrabromoethene .
  • Reaction with Apiezon L: Reacts with Apiezon L, a vacuum grease used in distillation, making it unsuitable for use with this chemical .

Applications

While the primary search result focuses on the properties, production, and reactions of this compound, it does not explicitly detail specific applications . Additional research is needed to fully explore potential applications in scientific research. However, the search results do provide some information on the applications of related compounds:

  • 1,2-Dibromoethane: 1,2-Dibromoethane, also known as ethylene dibromide (EDB), was once used as a pesticide for fumigating stored grains, fruits, and vegetables and for soil disinfection against nematodes . It is also used to prepare other organic compounds, including those carrying modified diazocine rings and vinyl bromide, a precursor to some fire retardants . Furthermore, it is used as a source of bromine to brominate carbanions and to activate magnesium for certain Grignard reagents .
  • Bioactive Compounds: Research on bioactive compounds from natural sources is of significant scientific importance and offers extensive application prospects in exploring potential medicinal applications . Phenolic compounds, for example, are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties and are in the spotlight for managing diabetes due to their positive effects on glucose homeostasis .
  • Cyclobutenes: Cyclobutenes are structural motifs found in several natural products and drugs and are attractive intermediates because the residual olefin can be manipulated selectively into various saturated and unsaturated analogs .

Mechanism of Action

The mechanism of action of dibromoacetylene involves its high reactivity due to the presence of the acetylene group substituted with bromine atoms. This reactivity makes it prone to spontaneous combustion in air, producing black sooty smoke and a red flame . When heated, it explodes, yielding carbon and other substances .

Comparison with Similar Compounds

Dibromoacetylene can be compared with other similar compounds such as:

This compound stands out due to its unique reactivity and potential for polymerization, making it a valuable compound in both research and industrial applications.

Q & A

Q. What are the established methods for synthesizing Dibromoacetylene in a laboratory setting?

this compound is typically synthesized via dehydrohalogenation of 1,2-dibromoethylene using strong bases like potassium hydroxide. Experimental protocols require inert conditions (e.g., argon atmosphere) due to its high reactivity and potential for explosive decomposition . Researchers should use Schlenk-line techniques to handle air-sensitive intermediates and monitor reaction progress via gas chromatography-mass spectrometry (GC-MS). Safety protocols, such as blast shields and remote handling, are critical due to its instability .

Q. How can researchers determine the molecular geometry of this compound using spectroscopic techniques?

The linear geometry of C₂Br₂ (sp-hybridized carbons) can be confirmed via:

  • Infrared (IR) Spectroscopy : Identification of the C≡C stretching vibration (~2100 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
  • X-ray Crystallography : For solid-state structure elucidation, though crystallization challenges require low-temperature techniques (< -30°C) .
  • NMR Spectroscopy : Limited utility due to quadrupolar broadening from bromine atoms, but ¹³C NMR may reveal deshielded sp-hybridized carbons (~70-90 ppm) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported reaction kinetics of this compound under varying experimental conditions?

Contradictions in kinetic data (e.g., temperature-dependent decomposition rates) require:

  • Controlled Replication : Standardize parameters (solvent purity, temperature gradients, inert gas flow rates) to isolate variables .
  • Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding factors like trace moisture or catalytic impurities .
  • Computational Validation : Compare experimental activation energies with density functional theory (DFT) calculations to reconcile outliers .

Q. What methodologies are recommended for assessing the thermodynamic stability of this compound derivatives in computational models?

Advanced computational studies should:

  • Optimize Basis Sets : Use hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (def2-TZVP) for accurate enthalpy/entropy calculations .
  • Evaluate Resonance Effects : Analyze electron-density maps to assess hyperconjugation stabilization between C≡C and Br substituents.
  • Benchmark Against Experimental Data : Validate computed bond dissociation energies (BDEs) with calorimetric measurements to address systematic errors .

Q. How can researchers investigate the ecological impact of this compound given limited ecotoxicity data?

To address knowledge gaps:

  • Bioaccumulation Assays : Use in vitro models (e.g., zebrafish embryos) to estimate bioconcentration factors (BCFs) under OECD Test Guideline 305 .
  • Soil Mobility Studies : Apply column chromatography to simulate leaching behavior in different soil matrices (clay vs. sandy loam) .
  • Collaborative Data Sharing : Aggregate findings in open-access repositories to build predictive QSAR (Quantitative Structure-Activity Relationship) models .

Methodological Guidance for Experimental Design

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Ventilation : Use fume hoods with >100 fpm airflow to prevent vapor accumulation .
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and full-face shields .
  • Emergency Preparedness : Pre-cool quenching agents (e.g., dry ice/ethanol baths) to neutralize exothermic decompositions .

Q. How can contradictory results in spectroscopic analysis of this compound reaction intermediates be resolved?

  • Triangulation : Cross-validate using complementary techniques (Raman spectroscopy for bond vibrations, XAS for electronic structure) .
  • Isotopic Labeling : Introduce ¹³C or ⁸¹Br isotopes to distinguish overlapping signals in complex mixtures .

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